
2-Methoxy-4-methylphenyl benzoate
Descripción general
Descripción
“2-Methoxy-4-methylphenyl benzoate” is an organic compound. It is an ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols . The structure of this compound resembles phenyl benzoate and 4-methoxyphenyl benzoate, in terms of similar geometric parameters .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a dihedral angle between the phenyl and benzene rings . The exact values and more detailed structural information were not found in the search results.Chemical Reactions Analysis
Esters, including this compound, can undergo a variety of chemical reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be reduced to form alcohols or aldehydes depending on the reducing agent . Furthermore, esters can react with organometallic compounds to form tertiary alcohols .Aplicaciones Científicas De Investigación
Photophysical Properties
The study of photophysical properties of related compounds like methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate reveals unique characteristics in luminescence properties. This is significant in understanding luminescence in various solvents, which is vital for developing new luminescent materials (Kim et al., 2021).
Physico-Chemical Properties
Research on physico-chemical properties of compounds like 2-hydroxy-3-[2-(2-methoxyphenyl)ethylamino]propyl-4-[(alkoxycarbonyl)amino]benzoates offers insights into the relationship between structure and biological activity. This is crucial for the development of drugs with specific properties (Stankovicová et al., 2014).
Photo-Switching in Polymers
A study on azobenzene derivatives, including 4-((2-hydroxy-5methylphenyl) diazenyl)-3-methoxybenzoic acid, underlines their potential as building blocks for functional polymers. This research is crucial for developing smart materials with responsive properties (Pirone et al., 2020).
Solvolysis Mechanism
Investigations into the solvolysis of tertiary benzylic benzoates, including 2-(4-methoxyphenyl)-2-propyl benzoate, provide insights into the solvent intervention in these processes. This is significant in understanding reaction mechanisms in organic chemistry (Liu et al., 2006).
Mesomorphic Behavior
Studies on compounds like 1,2-phenylene bis[4-(4-alkoxybenzylideneamino)benzoates, which include methoxy derivatives, help understand the formation and stability of mesophases in liquid crystals. This research is vital for the development of new liquid crystal materials (Kuboshita et al., 1991).
Lipase-Catalyzed Esterification
Research on the lipase-catalyzed esterification and transesterification of compounds like oleyl 4-hydroxy-3-methoxybenzoate provides valuable information for industrial applications in the production of esters (Vosmann et al., 2008).
Synthesis of Derivatives
The efficient synthesis of 2-methoxy phenyl benzoate from guaiacol and benzoic anhydride is explored for applications in flavors, fragrances, and drug synthesis. This shows the compound's role in clean and green chemical processes (Bhanawase & Yadav, 2017).
Safety and Hazards
Propiedades
IUPAC Name |
(2-methoxy-4-methylphenyl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-8-9-13(14(10-11)17-2)18-15(16)12-6-4-3-5-7-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDJPHCNQZJYBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

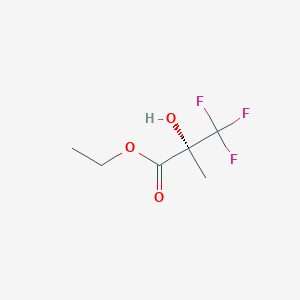
![N-cyclopropyl-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B2916431.png)
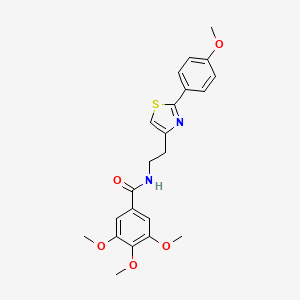
![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2916434.png)
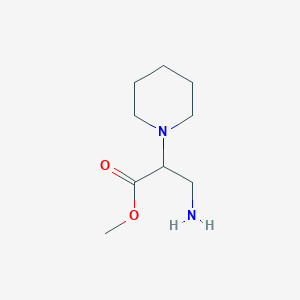
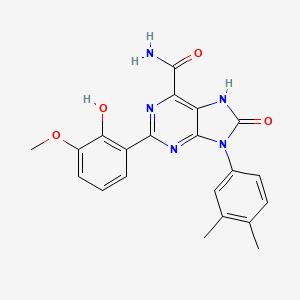
![(3S)-3-bromo-7-(bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2916440.png)
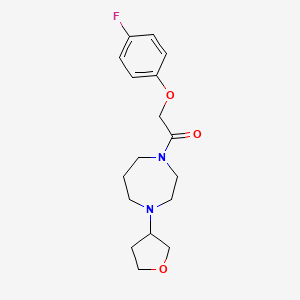
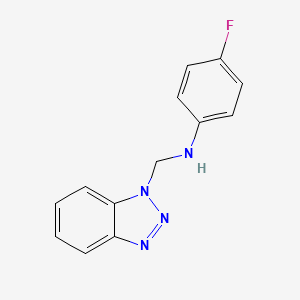
![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2916443.png)
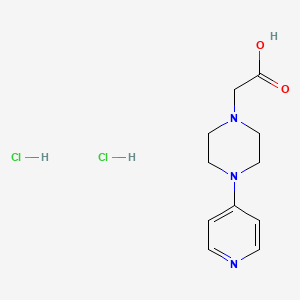
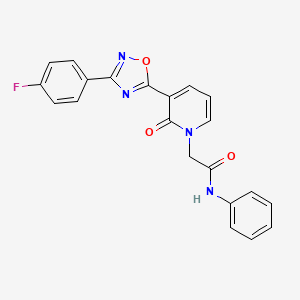
![3-Chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2916450.png)
